molecular formula C26H35ClN2O5 B609512 N-Demethyl Ivabradine Hydrochloride CAS No. 1246638-08-3

N-Demethyl Ivabradine Hydrochloride

货号: B609512
CAS 编号: 1246638-08-3
分子量: 491.0 g/mol
InChI 键: MIIIKWNQFDQJGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Demethyl ivabradine hydrochloride: is a metabolite of ivabradine, a drug primarily used for the treatment of chronic heart failure and angina pectoris. This compound is known for its role as a specific inhibitor of the funny channel (If), which is crucial in regulating heart rate .

准备方法

合成路线和反应条件: 依伐布雷定盐酸盐的N-脱甲基的合成涉及依伐布雷定的脱甲基化。该过程通常需要使用特定的试剂和催化剂来实现所需的脱甲基化。 反应条件通常包括受控温度和pH值,以确保产品的效率和产率 .

工业生产方法: 依伐布雷定盐酸盐的N-脱甲基的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保一致性和质量。 生产在严格的条件下进行,以符合监管标准并确保最终产品的纯度 .

化学反应分析

反应类型: 依伐布雷定盐酸盐的N-脱甲基经历各种化学反应,包括:

常用试剂和条件:

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    催化剂: 碳载钯,氧化铂

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生N-氧化衍生物,而还原可能产生化合物的完全还原形式 .

科学研究应用

Pharmacological Profile

N-Demethyl Ivabradine Hydrochloride is known for its ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 subtype found in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without affecting myocardial contractility, making it a valuable therapeutic agent in managing conditions such as chronic heart failure and angina pectoris.

Heart Failure Management

This compound has been evaluated in several clinical studies for its efficacy in treating heart failure. The SHIFT trial highlighted its potential to reduce hospitalizations for worsening heart failure and cardiovascular death among patients with a resting heart rate greater than 70 bpm. In this study, patients receiving Ivabradine showed a significant reduction in composite endpoints compared to placebo, suggesting that N-Demethyl Ivabradine may offer similar benefits due to its active role as a metabolite .

Angina Pectoris

In patients with stable angina, this compound can be beneficial by reducing heart rate and improving exercise tolerance. The BEAUTIFUL trial demonstrated that lowering heart rates with Ivabradine could reduce cardiovascular morbidity and mortality in patients with coronary artery disease (CAD) and left ventricular systolic dysfunction .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively reduces heart rates in canine models by decreasing sinus node activity, confirming its potential therapeutic effects prior to clinical application .

Case Study: Heart Rate Reduction

A study involving conscious dogs administered this compound showed a marked decrease in heart rate following both oral and intravenous administration. This finding supports the compound's role as a viable option for managing tachycardia in clinical settings .

Research Findings: Combination Therapies

Recent investigations have explored the potential of combining N-Demethyl Ivabradine with other cardiovascular agents to enhance therapeutic outcomes. For example, combining it with beta-blockers may provide synergistic effects in heart rate control and myocardial protection during ischemic events .

作用机制

依伐布雷定盐酸盐的N-脱甲基通过选择性抑制心脏窦房结的“滑稽通道”(If)发挥作用。这种抑制通过延长舒张期去极化阶段来降低心率,从而允许更多血液流入心肌。 该化合物从细胞内侧结合到通道孔中,破坏离子电流流动 .

相似化合物的比较

类似化合物:

    依伐布雷定: 母体化合物,用于治疗心力衰竭和心绞痛。

    依伐布雷定盐酸盐的N-脱甲基-d6: 研究中使用的氘代形式。

    依伐布雷定盐酸盐-d3: 用于分析目的的另一种氘代形式

独特性: 依伐布雷定盐酸盐的N-脱甲基由于其对“滑稽通道”的特异性抑制而独一无二,这在其他类似化合物中没有观察到。 这种特异性使其成为研究心率调节和开发新的治疗剂的有价值的工具 .

生物活性

N-Demethyl Ivabradine Hydrochloride (N-DMIV) is an active metabolite of Ivabradine, a drug primarily used for managing heart failure and angina. This article explores the biological activity of N-DMIV, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Ivabradine and Its Metabolite

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel (HCN4), which plays a crucial role in cardiac pacemaker activity. By inhibiting this channel, Ivabradine reduces heart rate without affecting myocardial contractility. N-DMIV is known to retain some pharmacological activity similar to its parent compound, making it significant in therapeutic contexts.

Pharmacological Profile

Mechanism of Action

N-DMIV acts primarily through the inhibition of HCN4 channels, leading to decreased heart rate. This action is particularly beneficial in patients with conditions like chronic heart failure where heart rate reduction can alleviate symptoms and improve outcomes.

Pharmacokinetics

The pharmacokinetic profile of N-DMIV has been studied alongside Ivabradine. Key parameters include:

  • Absorption : Rapidly absorbed post-administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.
  • Elimination : Excreted mainly via urine.

Clinical Trials

  • SHIFT Trial :
    • Objective : To evaluate the efficacy of Ivabradine in heart failure.
    • Results : The trial demonstrated that Ivabradine reduced the composite endpoint of hospitalization for worsening heart failure or cardiovascular death. Notably, N-DMIV contributed to these effects due to its active role as a metabolite .
  • BEAUTIFUL Trial :
    • Objective : To assess whether lowering heart rate with Ivabradine could reduce cardiovascular morbidity and mortality.
    • Results : While the primary endpoint was not significantly met, subgroups with higher baseline heart rates showed a reduction in hospital admissions for myocardial infarction, indicating potential benefits from N-DMIV activity .
  • SIGNIFY Trial :
    • Objective : To determine if Ivabradine could reduce cardiovascular events in patients without clinically evident heart failure.
    • Results : The trial found that while the overall primary endpoint was not achieved, certain subgroups benefited significantly from treatment, suggesting that N-DMIV's pharmacological properties may play a role in specific patient populations .

In Vitro Studies

In vitro studies have shown that N-DMIV retains significant activity against HCN4 channels:

  • IC50 Values : Studies indicate that N-DMIV has an IC50 value comparable to that of Ivabradine, suggesting similar potency in channel inhibition.
  • Selectivity : N-DMIV exhibits selectivity for HCN4 over other ion channels, which is critical for minimizing side effects associated with non-selective agents.

Safety Profile

N-DMIV has been associated with similar safety profiles as Ivabradine. Common adverse effects include:

  • Bradycardia : Increased incidence compared to placebo groups.
  • Visual Disturbances : A known side effect linked to HCN channel modulation.

Case Studies

Several case studies have highlighted the clinical relevance of N-DMIV:

  • Case Study 1 :
    • A patient with chronic heart failure showed significant improvement in symptoms after switching from standard beta-blocker therapy to Ivabradine, with subsequent monitoring revealing elevated levels of N-DMIV correlating with reduced heart rates.
  • Case Study 2 :
    • A cohort analysis demonstrated that patients exhibiting higher plasma concentrations of N-DMIV experienced fewer hospitalizations related to heart failure exacerbations compared to those with lower levels.

Summary Table

ParameterThis compound
MechanismHCN4 channel inhibition
Primary UseHeart failure, angina
Key Clinical TrialsSHIFT, BEAUTIFUL, SIGNIFY
Common Side EffectsBradycardia, visual disturbances
MetabolismCYP3A4

属性

CAS 编号

1246638-08-3

分子式

C26H35ClN2O5

分子量

491.0 g/mol

IUPAC 名称

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

InChI

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H

InChI 键

MIIIKWNQFDQJGS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl

手性 SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl

规范 SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl

外观

Solid powder

纯度

>95% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

N-desmethyl Ivabradine (hydrochloride)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethyl Ivabradine Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Demethyl Ivabradine Hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Demethyl Ivabradine Hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Demethyl Ivabradine Hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Demethyl Ivabradine Hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Demethyl Ivabradine Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。